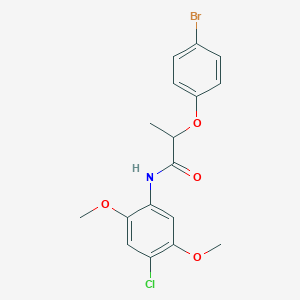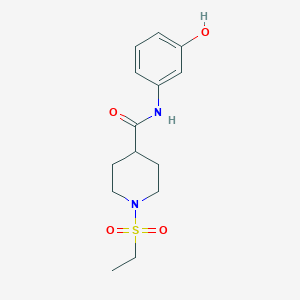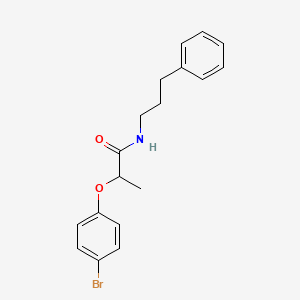![molecular formula C17H16BrNO3 B4111664 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid
Descripción general
Descripción
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins, a type of hormone that is involved in inflammation and pain. BPA has been studied extensively for its potential therapeutic applications in treating various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Mecanismo De Acción
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid works by inhibiting the enzyme COX-2, which plays a key role in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their production is increased in response to injury or inflammation. By inhibiting COX-2, 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has been found to reduce the accumulation of amyloid-beta plaques in the brain, a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid in lab experiments is its potent inhibitory effect on COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has also been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to administer to animals or cells in culture.
Direcciones Futuras
There are a number of future directions for research on 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid. One area of interest is its potential role in treating inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has also been studied for its potential role in treating cancer, and future research may focus on identifying the specific types of cancer that 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid is most effective against. In addition, 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid may have potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Future research may also focus on developing more efficient methods for synthesizing 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid and improving its solubility in water.
In conclusion, 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid is a chemical compound that has been extensively studied for its potential therapeutic applications in treating various diseases. Its potent inhibitory effect on COX-2 makes it a useful tool for studying the role of COX-2 in various biological processes. 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects, and future research may focus on identifying its specific therapeutic applications and developing more efficient methods for synthesizing and administering it.
Aplicaciones Científicas De Investigación
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of prostaglandins. 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has been studied for its potential role in treating Alzheimer's disease, as it has been found to reduce the accumulation of amyloid-beta plaques in the brain, a hallmark of the disease.
Propiedades
IUPAC Name |
5-bromo-2-(2-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(18)10-14(15)17(21)22/h3-10,13H,2H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEZNCCNZOJPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5'-[(3,3'-dimethyl-4,4'-biphenyldiyl)diimino]bis(5-oxopentanoic acid)](/img/structure/B4111606.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)
![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)
![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide]](/img/structure/B4111641.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)
![5-(2,4-dichlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4111649.png)

![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)
